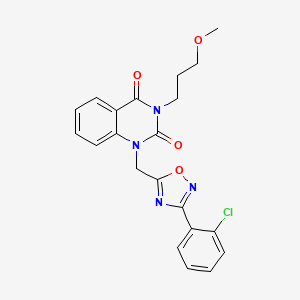
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H19ClN4O4 and its molecular weight is 426.86. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hypotensive Agents
The synthesis and evaluation of quinazoline derivatives for their hypotensive activities have been a significant area of research. For instance, compounds with specific moieties attached to the quinazoline scaffold showed significant activity in relaxing blood vessels, indicating their potential as hypotensive agents (Eguchi et al., 1991).
Antitumor Activity
Quinazoline derivatives have been demonstrated to inhibit the growth of multiple human tumor cell lines, highlighting their potential in cancer therapy. The structure–activity relationship analyses revealed that chlorophenethylureido is a necessary substituent for optimal activity, making these compounds promising candidates for antitumor proliferation studies (Zhou et al., 2013).
Antimalarial Activity
The synthesis of benzoquinoline derivatives and their evaluation for antimalarial activity have shown that certain compounds possess significant effects against Plasmodium berghei, offering a path for the development of new antimalarial agents. However, these compounds were observed to have moderate phototoxicity, indicating the need for further optimization (Rice, 1976).
Antibacterial Activity
Studies on quinazolinediones, especially fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, have explored their activity against mycobacteria. These studies have highlighted the potential of quinazolinediones in treating bacterial infections resistant to traditional fluoroquinolones, with modifications to the quinazoline scaffold showing varied effects on mutant strains of bacteria (Malik et al., 2011).
Herbicide Discovery
The quest for novel herbicides has led to the synthesis of quinazoline-2,4-dione derivatives acting as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a crucial enzyme in the biosynthesis of plastoquinones and tocopherols in plants. These studies not only offer insights into the mechanism of action of these compounds but also highlight their potential in developing new herbicides with broad-spectrum weed control and excellent crop selectivity (He et al., 2020).
Propiedades
IUPAC Name |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxypropyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c1-29-12-6-11-25-20(27)15-8-3-5-10-17(15)26(21(25)28)13-18-23-19(24-30-18)14-7-2-4-9-16(14)22/h2-5,7-10H,6,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMQCBZRRNGEOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B2400594.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2400597.png)
![[4-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2400598.png)
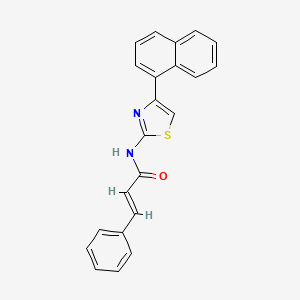
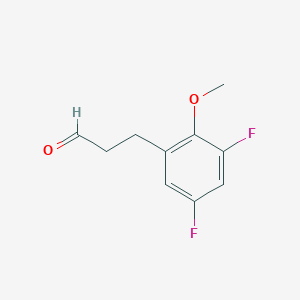
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2400605.png)
![N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2400607.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-methylbutanamide](/img/structure/B2400609.png)
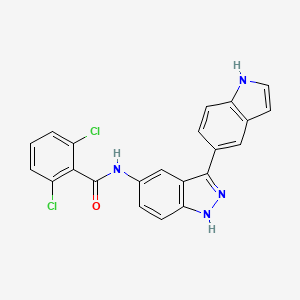

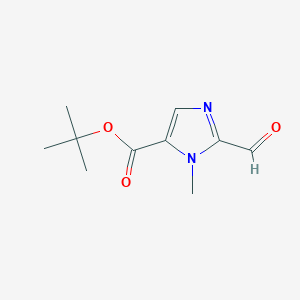
![1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2400615.png)
![3-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2400616.png)